

# Application Note & Protocol: Standard Operating Procedure for Genevant CL1 LNP Preparation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Genevant CL1 monohydrochloride |           |
| Cat. No.:            | B15137535                      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for transporting delicate payloads like mRNA and siRNA to target cells. Genevant Sciences has developed a clinically validated LNP technology, which has been instrumental in the development of nucleic acid-based therapeutics and vaccines.[1][2] At the core of this technology is a carefully optimized four-component lipid system designed to protect the nucleic acid payload from degradation, facilitate cellular uptake, and ensure efficient endosomal escape for cytoplasmic delivery.[3][4][5][6][7]

This document provides a detailed standard operating procedure (SOP) for the preparation of LNPs using Genevant's ionizable lipid, CL1 (also known as Lipid 10).[8][9][10] This protocol is intended for research purposes and outlines the necessary steps for formulating, characterizing, and storing CL1-based LNPs for in vitro and in vivo applications.

## **Principle of LNP Formulation**

The formation of LNPs is a rapid and controlled self-assembly process.[11] An ethanolic solution containing a precise ratio of lipids is rapidly mixed with an acidic aqueous buffer containing the nucleic acid payload. This rapid mixing, often achieved using a microfluidic device, causes a change in solvent polarity that drives the encapsulation of the nucleic acid within the forming lipid nanoparticle.[11] The resulting LNPs are then typically subjected to a



buffer exchange step to raise the pH, rendering the LNP surface charge near neutral for improved stability and in vivo tolerability.

The four primary lipid components and their roles are:

- Ionizable Cationic Lipid (e.g., Genevant CL1): This is a critical component that is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids. [7] At physiological pH, it becomes nearly neutral, reducing potential toxicity. Genevant CL1 has a reported pKa of 6.3.[8][9]
- Phospholipid (e.g., DSPC): This helper lipid provides structural stability to the nanoparticle.
   [6][12]
- Cholesterol: Another structural component that enhances the stability of the LNP and facilitates membrane fusion.[6][12]
- PEGylated Lipid (e.g., DMG-PEG 2000): This lipid forms a hydrophilic corona on the surface
  of the LNP, which prevents aggregation and reduces clearance by the immune system,
  thereby increasing circulation time.[7]

# Materials and Equipment Lipids and Reagents



| Component                                         | Example Supplier         | Notes                                          |
|---------------------------------------------------|--------------------------|------------------------------------------------|
| Genevant CL1 (Lipid 10)                           | MedChemExpress           | Ionizable Cationic Lipid                       |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Avanti Polar Lipids      | Helper Lipid                                   |
| Cholesterol                                       | Sigma-Aldrich            | Helper Lipid                                   |
| DMG-PEG 2000                                      | Avanti Polar Lipids      | PEGylated Lipid                                |
| mRNA or other nucleic acid                        | N/A                      | Payload                                        |
| Ethanol (200 proof, anhydrous)                    | Sigma-Aldrich            | Solvent for lipids                             |
| Citrate Buffer (e.g., 50 mM, pH 4.0)              | In-house preparation     | Aqueous phase for nucleic acid                 |
| Phosphate Buffered Saline (PBS), pH 7.4           | Gibco                    | Buffer for dialysis/tangential flow filtration |
| Nuclease-free water                               | Thermo Fisher Scientific |                                                |

# **Equipment**



| Equipment                                                                                               | Purpose                                                     |
|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Microfluidic mixing system (e.g., NanoAssemblr®)                                                        | Controlled and rapid mixing for LNP formation               |
| Syringe pumps                                                                                           | Precise control of flow rates                               |
| Dialysis cassettes (e.g., Slide-A-Lyzer™,<br>MWCO 10,000) or Tangential Flow Filtration<br>(TFF) system | Buffer exchange and removal of ethanol                      |
| Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)                                     | Measurement of particle size and Polydispersity Index (PDI) |
| UV-Vis Spectrophotometer or Fluorometer with plate reader                                               | Quantification of nucleic acid encapsulation efficiency     |
| Sterile filters (0.22 μm)                                                                               | Final sterile filtration of LNP suspension                  |
| Vortex mixer                                                                                            |                                                             |
| Analytical balance                                                                                      | _                                                           |
| pH meter                                                                                                |                                                             |

# Experimental Protocols Protocol 1: Preparation of Lipid Stock Solution

- Preparation of Individual Lipid Stocks:
  - Prepare individual stock solutions of Genevant CL1, DSPC, Cholesterol, and DMG-PEG
     2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).
  - Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly cholesterol and DSPC.[13] Ensure solutions are clear before use.
- Preparation of Combined Lipid Stock:
  - In a sterile, nuclease-free tube, combine the individual lipid stocks to achieve the desired molar ratio. A commonly cited ratio for similar LNP formulations is 50:10:38.5:1.5



(Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[12][13][14]

- For example, to prepare 1 mL of a 25 mM total lipid stock solution with the above ratio:
  - 500 μL of 50 mM Genevant CL1 in ethanol
  - 100 μL of 25 mM DSPC in ethanol
  - 385 μL of 100 mM Cholesterol in ethanol
  - 15 μL of 100 mM DMG-PEG 2000 in ethanol
  - Adjust the final volume to 1 mL with 100% ethanol if necessary.
- Vortex the combined lipid stock solution thoroughly. This is the Organic Phase.

### **Protocol 2: LNP Formulation using Microfluidic Mixing**

- Prepare the Aqueous Phase:
  - Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH
     4.0) to the desired concentration. The acidic pH ensures the ionizable lipid is protonated, facilitating interaction with the negatively charged nucleic acid.
- Set up the Microfluidic System:
  - Prime the microfluidic mixing system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
  - Load the Organic Phase (lipid stock solution) into one syringe and the Aqueous Phase (nucleic acid solution) into another syringe.
- Mixing and LNP Formation:
  - Set the syringe pumps to the desired flow rate ratio, typically 3:1 (Aqueous:Organic).
  - Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to selfassemble around the nucleic acid, forming LNPs.



- Collect the resulting milky-white LNP suspension in a sterile collection tube.
- Buffer Exchange and Concentration:
  - To remove the ethanol and raise the pH, perform buffer exchange using either dialysis or Tangential Flow Filtration (TFF).
  - Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against sterile
     PBS (pH 7.4) overnight at 4°C with at least two buffer changes.
  - TFF: Use a TFF system for a more rapid buffer exchange and concentration, following the manufacturer's protocol.
- Sterile Filtration:
  - Filter the final LNP suspension through a 0.22 μm sterile filter into a sterile, low-binding storage tube.

#### **Protocol 3: LNP Characterization**

- Particle Size and Polydispersity Index (PDI) Measurement:
  - Dilute a small aliquot of the final LNP suspension in PBS.
  - Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.
  - Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI < 0.2.</li>
- Encapsulation Efficiency (EE) Quantification:
  - The encapsulation efficiency can be determined using a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® for RNA).
  - Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100). The detergent disrupts the LNP, exposing the encapsulated nucleic acid to the dye.



- The EE is calculated as: EE (%) = (Total NA Free NA) / Total NA \* 100 Where:
  - Total NA is the fluorescence after lysis.
  - Free NA is the fluorescence before lysis.
- High-quality LNP formulations should achieve an EE > 90%.

### **Data Presentation**

Table 1: Representative LNP Formulation Parameters

| Parameter                                        | Target Value   |
|--------------------------------------------------|----------------|
| Lipid Molar Ratio (CL1:DSPC:Chol:PEG)            | 50:10:38.5:1.5 |
| Aqueous:Organic Flow Rate Ratio                  | 3:1            |
| N/P Ratio (Nitrogen in lipid to Phosphate in NA) | ~6-10          |
| Final Buffer                                     | PBS, pH 7.4    |

Table 2: Quality Control Specifications for CL1-LNPs

| Characteristic                    | Specification                      | Method            |
|-----------------------------------|------------------------------------|-------------------|
| Average Particle Size (Z-average) | 80 - 150 nm                        | DLS               |
| Polydispersity Index (PDI)        | < 0.2                              | DLS               |
| Encapsulation Efficiency (EE)     | > 90%                              | RiboGreen® Assay  |
| рН                                | 7.2 - 7.6                          | pH Meter          |
| Appearance                        | Homogeneous, opalescent suspension | Visual Inspection |

# Visualization of Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for the preparation and quality control of Genevant CL1-LNPs.

## **Storage**

Store the final LNP suspension at 2-8°C for short-term use (1-2 weeks). For long-term storage, aliquoting and freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

# **Troubleshooting**



| Issue                           | Possible Cause                                              | Suggested Solution                                                                                                          |
|---------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Large particle size or high PDI | Suboptimal mixing; poor lipid quality; incorrect buffer pH. | Ensure proper functioning of<br>the microfluidic mixer; use<br>fresh, high-quality lipids; verify<br>the pH of all buffers. |
| Low encapsulation efficiency    | Incorrect pH of the aqueous phase; suboptimal N/P ratio.    | Ensure the aqueous buffer pH is low enough to protonate the ionizable lipid; optimize the N/P ratio.                        |
| LNP aggregation                 | Insufficient PEG-lipid; ethanol not fully removed.          | Verify the concentration of the PEG-lipid in the stock; ensure complete buffer exchange.                                    |

#### Conclusion

This SOP provides a comprehensive guide for the formulation of lipid nanoparticles using Genevant's CL1 ionizable lipid. Adherence to this protocol, combined with rigorous in-process controls and final product characterization, will enable the consistent and reproducible generation of high-quality LNPs suitable for a wide range of research applications in the field of nucleic acid therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gritstone and Genevant Sciences Announce License Agreement for COVID-19 Vaccine -Genevant Sciences [genevant.com]
- 2. Our technology Genevant Sciences [genevant.com]
- 3. Genevant Sciences and Arbutus Biopharma File International Lawsuits Against Moderna for Patent Infringement of Lipid Nanoparticle Technology | Nasdaq [nasdaq.com]







- 4. Arbutus and Genevant file patent lawsuit against Moderna for Covid-19 jab [pharmaceutical-technology.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. gencefebio.com [gencefebio.com]
- 7. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Genevant LIPID CL1|Ionizable Lipid for LNP [dcchemicals.com]
- 11. LNP Formulation For mRNA delivery [cellandgene.com]
- 12. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 13. Lipid Nanoparticles Echelon Biosciences [echelon-inc.com]
- 14. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Application Note & Protocol: Standard Operating Procedure for Genevant CL1 LNP Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137535#standard-operating-procedure-for-genevant-cl1-lnp-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com